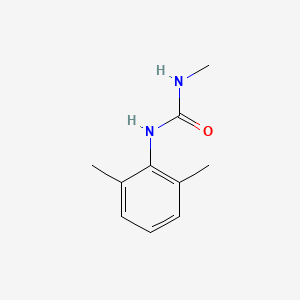
3-(2,6-Dimethylphenyl)-1-methyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylphenyl)-1-methyl-urea: is an organic compound characterized by the presence of a urea group attached to a 2,6-dimethylphenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea typically involves the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,6-Dimethylaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dimethylphenyl)-1-methyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the urea group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry: 3-(2,6-Dimethylphenyl)-1-methyl-urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-1-methyl-urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N,N’-Bis(2,6-dimethylphenyl)urea
- N-(2,6-Dimethylphenyl)-N’-methylurea
- N-(2,6-Dimethylphenyl)urea
Comparison: Compared to similar compounds, 3-(2,6-Dimethylphenyl)-1-methyl-urea is unique due to the presence of both a methyl group and a urea group attached to the 2,6-dimethylphenyl ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
59759-00-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-methylurea |
InChI |
InChI=1S/C10H14N2O/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |
InChI Key |
CNLRIEZQTWVNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


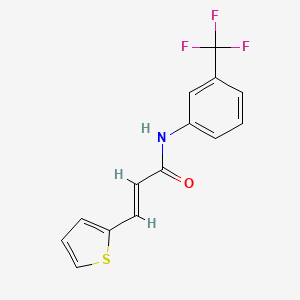
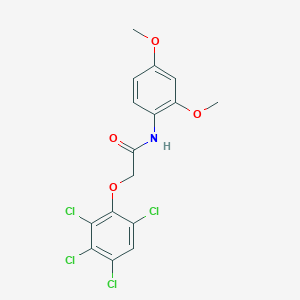

![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


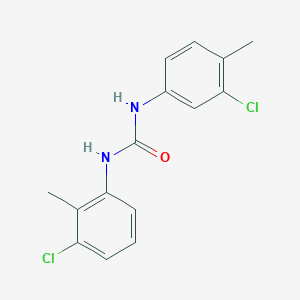
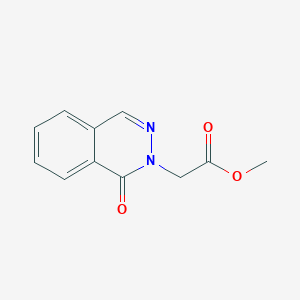
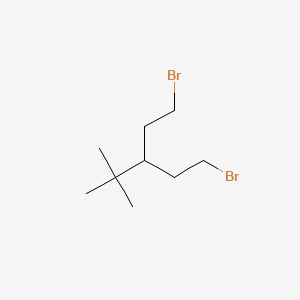


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
